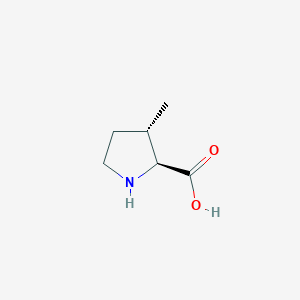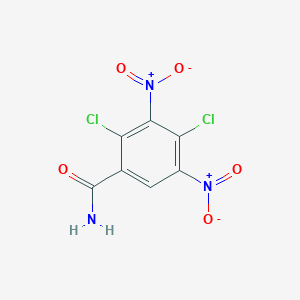
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of related pyrrolidine carboxylic acids involves diastereoselective conjugate additions and has been applied to the synthesis of various stereoisomers with high diastereomeric and enantiomeric excesses, indicating the versatility and efficiency of these synthetic strategies (Bunnage et al., 2004). Other approaches include acid-catalyzed reactions of ureas with aminophenols to produce arylpyrrolidine carboxamides, showcasing the innovative methods in synthesizing pyrrolidine derivatives (Smolobochkin et al., 2017).
Molecular Structure Analysis
Molecular cocrystals and adducts studies, including those of heterocyclic carboxylic acids, have provided insights into the molecular structure of related compounds through X-ray powder diffraction and single-crystal X-ray diffraction methods, highlighting the importance of intermolecular interactions in defining the structure of these compounds (Lynch et al., 1998).
Chemical Reactions and Properties
Research on the spectroscopic analysis and reactivity of pyrrolidine derivatives such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides valuable information on their chemical behavior, including hyperpolarizability, natural bond orbital analysis, and electrostatic potential (Devi et al., 2018). These studies offer a comprehensive view of the chemical properties that could be expected from (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid.
Physical Properties Analysis
The preparation of pyrrolidine analogs from L-aspartic acid demonstrates the relationship between synthesis methods and the physical properties of the resultant compounds, providing a basis for understanding how different synthetic approaches can affect the physical characteristics of pyrrolidine derivatives (Yoshida et al., 1996).
Chemical Properties Analysis
Studies on novel pyrrolidine carboxylic acid derivatives, including their synthesis, spectroscopic investigation, and theoretical analysis, shed light on their chemical properties, such as intramolecular interactions, polarizability, and nonlinear optical properties. These insights are crucial for understanding the chemical behavior and potential applications of this compound (Devi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Electrogenerated Chemiluminescence for Carboxylic Acids and Amines Detection : This study discusses the use of compounds like 2-(2-Aminoethyl)-1-methylpyrrolidine as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography, applicable for detecting substances like free fatty acids and ibuprofen (Morita & Konishi, 2002).
Asymmetric Michael Additions in Organic Chemistry : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes, useful in creating novel organocatalysts (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Enantiopure Pyrrolizidinone Amino Acid : This research presents the synthesis of enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, indicating applications in exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).
Large-Scale Synthesis from L-Aspartic Acid : This study details the large-scale synthesis of compounds like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, demonstrating their potential for broad pharmaceutical and chemical applications (Yoshida et al., 1996).
Synthesis of 4-Aminopyrrolidine-3-Carboxylic Acid and Derivatives : This research provides the first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, important for medicinal chemistry applications (Bunnage et al., 2004).
Zukünftige Richtungen
Piperidine derivatives, which include pyrrolidine derivatives, are important synthetic fragments for drug design and have been extensively used in pharmaceuticals . Therefore, the development of efficient methods for the synthesis of substituted pyrrolidines, including “(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid”, is an important task for modern organic chemistry .
Eigenschaften
IUPAC Name |
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSFBUUYIVHAP-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369267 | |
| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10512-89-7 | |
| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid interact with its target and what are the downstream effects?
A: this compound acts by binding to the baculovirus IAP repeat (BIR) domain of Melanoma inhibitor of apoptosis (ML-IAP), a protein involved in suppressing apoptosis (programmed cell death) []. This interaction disrupts the binding of ML-IAP to pro-apoptotic proteins like Smac/DIABLO, effectively negating ML-IAP's anti-apoptotic function []. This can sensitize cancer cells, particularly melanoma cells where ML-IAP is often overexpressed, to drug-induced apoptosis [].
Q2: How does substituting proline with this compound in Smac-based peptides impact their binding affinity and selectivity for ML-IAP?
A: Research shows that substituting the Pro3' residue in the Smac-derived peptide (AVPIAQKSE) with this compound significantly enhances its binding affinity and selectivity for ML-IAP-BIR compared to XIAP-BIR3 []. This modification results in a 7-fold increase in binding affinity for ML-IAP-BIR and approximately 100-fold specificity for ML-IAP-BIR relative to XIAP-BIR3 []. This selectivity is crucial as XIAP is ubiquitously expressed in normal tissues, and targeting it could lead to unwanted side effects.
Q3: Are there any analytical methods available to quantify this compound?
A: While not directly analyzing this compound in the context of protein binding, one of the provided papers describes a highly sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescent detection for quantifying pipecolic acid in mouse brain areas []. This method utilizes this compound as an internal standard []. This highlights the applicability of advanced analytical techniques for studying compounds like this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)








![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
